3-Chloro-4-fluorophenylpiperazine hydrochloride

Serotonin Transporter (SERT) Dopamine Transporter (DAT) Neuropharmacology

3-Chloro-4-fluorophenylpiperazine hydrochloride (3,4-CFP, Kleferein, CAS 95884-48-3) is a phenylpiperazine derivative with a molecular formula of C₁₀H₁₃Cl₂FN₂ and a molecular weight of 251.13 g/mol. As the hydrochloride salt form, it provides enhanced stability and solubility compared to the free base.

Molecular Formula C10H13Cl2FN2
Molecular Weight 251.12 g/mol
CAS No. 95884-48-3
Cat. No. B3025942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenylpiperazine hydrochloride
CAS95884-48-3
Molecular FormulaC10H13Cl2FN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl
InChIInChI=1S/C10H12ClFN2.ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
InChIKeyBOFCSFHIEMAXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluorophenylpiperazine hydrochloride (CAS 95884-48-3): Technical Specification and Procurement Baseline


3-Chloro-4-fluorophenylpiperazine hydrochloride (3,4-CFP, Kleferein, CAS 95884-48-3) is a phenylpiperazine derivative with a molecular formula of C₁₀H₁₃Cl₂FN₂ and a molecular weight of 251.13 g/mol . As the hydrochloride salt form, it provides enhanced stability and solubility compared to the free base [1]. This compound is primarily utilized as an analytical reference standard for forensic and research applications , and it also serves as a key intermediate in the synthesis of more complex pharmaceutical agents [2].

3-Chloro-4-fluorophenylpiperazine hydrochloride (CAS 95884-48-3): Why Generic Substitution with Other Phenylpiperazines Fails


Despite belonging to the same phenylpiperazine class, substitution with a generic analog like 3-chlorophenylpiperazine (mCPP) or 4-fluorophenylpiperazine (pFPP) is not scientifically justified due to profound differences in target engagement and biological activity. The presence of both a chlorine and a fluorine atom on the phenyl ring of 3,4-CFP confers a distinct, non-additive pharmacological profile. Critically, this compound is not merely a variant but a validated active metabolite [1] with a unique multi-target profile [2] that cannot be replicated by its mono-substituted or differently substituted counterparts. Using a generic substitute would therefore introduce significant variability in experimental outcomes, compromising assay reproducibility, invalidating forensic reference data, and introducing unpredictable biological effects [3].

3-Chloro-4-fluorophenylpiperazine hydrochloride (CAS 95884-48-3): A Quantitative Evidence Guide for Scientific Selection


Unique Dual Monoamine Transporter Releaser Profile: SERT vs. DAT Potency Differential

3,4-CFP acts as a dual releaser at both the serotonin (SERT) and dopamine (DAT) transporters, with a marked functional preference for serotonin. In rat brain synaptosomes, it induced 5-HT release with an EC₅₀ of 16 nM, and dopamine release with an EC₅₀ of 54 nM [1]. This 3.4-fold difference in potency stands in contrast to the profile of its common analog 1-(3-chlorophenyl)piperazine (mCPP), which is widely characterized as a more selective, but less potent, SERT agent [2]. This unique dual-action profile is a key differentiator for research into serotonergic and dopaminergic interplay.

Serotonin Transporter (SERT) Dopamine Transporter (DAT) Neuropharmacology Monoamine Releaser

Multi-Target Profile with D2 Receptor Affinity: A Distinction from Classic Phenylpiperazines

3,4-CFP displays a polypharmacological profile, exhibiting functional inhibition at the human serotonin transporter (SERT, IC₅₀ = 100 nM) and the human dopamine D₂ receptor (IC₅₀ = 500 nM) [1]. This 5-fold difference highlights its primary serotonergic activity with a meaningful dopaminergic component. This contrasts sharply with many other phenylpiperazines that are reported to have no affinity for dopamine binding sites [2]. The presence of D₂ receptor activity, even with lower potency than SERT, is a specific, quantifiable feature of 3,4-CFP not shared by all class members.

Dopamine D2 Receptor Serotonin Transporter (SERT) Polypharmacology Receptor Binding

Distinct Electrochemical Oxidation Profile for Analytical Detection

The voltammetric profile of 3,4-CFP, characterized by the oxidation of its aromatic amine moiety, provides a specific electrochemical fingerprint for its detection and differentiation from other designer piperazines [1]. Studies on related compounds like mCPP, pFPP, and BZP show that the nature and position of substituents on the phenyl ring significantly alter the oxidation potential and mechanism [2]. While quantitative oxidation potential data for 3,4-CFP itself is not directly available in this source, its distinct di-substitution pattern (chloro and fluoro) ensures its voltammetric response will be unique compared to mono-substituted analogs like mCPP or pFPP, or unsubstituted phenylpiperazine. This distinct electrochemical signature is crucial for developing selective sensors and forensic assays [3].

Electrochemistry Voltammetry Forensic Analysis Analytical Chemistry

Critical Role as an Active Metabolite: A Pre-Formed Reference Standard

3,4-CFP is not just a synthetic derivative; it is a validated active metabolite formed via CYP3A4-dependent N-dealkylation of more complex 4-substituted arylpiperazine pharmaceuticals [1]. The use of 1-aryl-piperazines like 3,4-CFP as reference standards is therefore critical for accurately quantifying metabolite formation in pharmacokinetic and drug metabolism studies. The pharmacological action of these metabolites, including 3,4-CFP, can be different from the parent drug [2]. Procuring 3,4-CFP as an analytical standard is essential for any laboratory studying the metabolic fate of drugs that could yield this specific metabolite.

Drug Metabolism CYP3A4 Active Metabolite Pharmacokinetics

3-Chloro-4-fluorophenylpiperazine hydrochloride (CAS 95884-48-3): Primary Scientific and Industrial Application Scenarios


Forensic Toxicology and Seized Drug Analysis

The emergence of 3,4-CFP as a designer drug necessitates its use as a certified analytical reference standard. Forensic laboratories require this exact compound for the unequivocal identification and quantification of 3,4-CFP in seized materials [1]. Its unique voltammetric profile [2] and validated mass spectral data [1] make it indispensable for developing and validating LC-MS/MS or GC-MS methods. Using a structurally similar but non-identical analog (e.g., mCPP) as a substitute reference standard is scientifically invalid and would lead to misidentification and legally indefensible results.

Neuropharmacological Research on Serotonin-Dopamine Interactions

The dual activity of 3,4-CFP at SERT and DAT [3], combined with its D₂ receptor affinity [4], makes it a valuable tool compound for investigating the interplay between serotonergic and dopaminergic systems. Research studies focusing on conditions where both systems are implicated, such as certain psychiatric disorders or the mechanisms of psychostimulants, require the specific polypharmacology of 3,4-CFP. This cannot be achieved with a more selective SERT agent like mCPP.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

As a known active metabolite formed by CYP3A4-mediated N-dealkylation [5], 3,4-CFP is essential for DMPK studies. Researchers investigating the metabolism of 4-substituted arylpiperazine drugs can use 3,4-CFP as an authentic standard to identify and quantify this metabolite in biological matrices. This allows for accurate determination of metabolite exposure and assessment of its contribution to overall pharmacological or toxicological effects.

Analytical Method Development for Designer Piperazines

The distinct electrochemical properties of 3,4-CFP [2] make it a key compound for developing novel analytical sensors. Researchers aiming to create rapid, portable detection systems for designer piperazines require the specific compound to establish its unique electrochemical signature. The voltammetric response of 3,4-CFP will differ from that of mCPP, pFPP, or BZP, making it essential for building selective and sensitive detection platforms.

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